Methyl 2-phenoxybenzoate
Description
Methyl 2-phenoxybenzoate (CAS 21905-56-6) is an aromatic ester with the molecular formula C₁₄H₁₂O₃ and a molecular weight of 228.25 g/mol . It is synthesized via Ullmann coupling, where methyl 2-iodobenzoate reacts with phenol in the presence of Cs₂CO₃ and copper(I) iodide, achieving an 83.3% yield under reflux conditions . This compound serves as a key intermediate in pharmaceutical synthesis, particularly for anticonvulsant agents, as demonstrated in the preparation of flavone derivatives . Its structure features a phenoxy group at the ortho position of the benzoate ester, which influences its reactivity and biological activity .
Properties
IUPAC Name |
methyl 2-phenoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-14(15)12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGYLBSXMKBSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345859 | |
| Record name | Methyl 2-phenoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21905-56-6 | |
| Record name | Methyl 2-phenoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 2-Phenoxybenzoic Acid
The most common and classical method for preparing methyl 2-phenoxybenzoate is the esterification of 2-phenoxybenzoic acid with methanol under acidic conditions.
- Procedure : 2-Phenoxybenzoic acid is reacted with excess methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux or at room temperature with stirring under a nitrogen atmosphere to prevent oxidation.
- Purification : After completion, the reaction mixture is cooled, and the ester is extracted and purified by washing with aqueous sodium carbonate, hydrochloric acid, and water to remove impurities, followed by drying over anhydrous magnesium sulfate.
- Yield and Purity : This method generally provides high yields (above 80%) of this compound with good purity suitable for further synthetic applications.
Example from literature :
In a study, 2-iodobenzoic acid was converted to methyl 2-iodobenzoate by esterification using methanol and sulfuric acid, which was then used to prepare this compound via Ullmann coupling. The this compound was obtained with an 83.3% yield after purification by flash chromatography.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | 2-Phenoxybenzoic acid, MeOH, H2SO4 | >80 | Room temp, N2 atmosphere |
| Purification | Wash with Na2CO3, HCl, water; dry MgSO4 | - | Removes impurities |
Catalytic Methyl Esterification via Electrochemical Oxidation Route
A more advanced and industrially relevant method involves the synthesis of this compound via catalytic methyl esterification of m-phenoxybenzoic acid, which itself is prepared by electrochemical oxidation of m-methyl diphenyl ether.
- Step 1: Electrochemical synthesis of m-phenoxybenzoic acid
Using a Pb cathode and Pb-PbO2 anode in a sulfuric acid electrolyte with chromium sulfate as a supporting electrolyte, m-methyl diphenyl ether is oxidized to m-phenoxybenzoic acid. - Step 2: Methyl esterification
The crude m-phenoxybenzoic acid is then subjected to methylation to yield this compound. - Catalyst preparation : A chromium-zirconium mixed oxide catalyst is prepared by co-precipitation of CrCl3·6H2O and ZrOCl2·8H2O with ammonia, followed by drying and calcination. This catalyst facilitates the methylation step.
- Recycling : The chromium species in the electrolyte are regenerated electrochemically, making the process sustainable.
This method is suitable for large-scale production due to catalyst recycling and high selectivity.
| Step | Conditions/Details | Yield/Outcome |
|---|---|---|
| Electrochemical oxidation | Pb cathode, Pb-PbO2 anode, 15% H2SO4, Cr2(SO4)3 electrolyte | m-Phenoxybenzoic acid formed |
| Methyl esterification | Catalyst: Cr-Zr mixed oxide, methylation of acid | This compound formed |
| Catalyst prep. | CrCl3·6H2O & ZrOCl2·8H2O, NH3 precipitation, calcination | Active catalyst obtained |
Ullmann Coupling Reaction for this compound
Another well-documented synthetic route involves the Ullmann ether synthesis, coupling methyl 2-iodobenzoate with phenol derivatives.
- Reagents : Methyl 2-iodobenzoate, phenol, copper(I) iodide as catalyst, and potassium carbonate as base.
- Conditions : The reaction is carried out under reflux in an inert atmosphere (nitrogen) for 4 hours.
- Work-up : After cooling, the mixture is filtered, washed, dried, and purified by flash chromatography.
- Yield : This method yields this compound in approximately 83% yield with high purity.
This method is advantageous for its straightforwardness and relatively mild conditions.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methyl 2-iodobenzoate + Phenol | CuI catalyst, K2CO3, reflux, N2 | 83.3 | Flash chromatography purification |
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid-catalyzed Esterification | 2-Phenoxybenzoic acid | Methanol, H2SO4, reflux or room temp | >80 | Simple, classical, high yield | Requires acid catalyst |
| Electrochemical Oxidation + Methylation | m-Methyl diphenyl ether → m-phenoxybenzoic acid | Electrolysis, Cr-Zr catalyst, methylation | High | Sustainable, catalyst recycling | Complex setup, industrial scale |
| Ullmann Coupling | Methyl 2-iodobenzoate + Phenol | CuI catalyst, K2CO3, reflux, inert atmosphere | ~83 | Mild conditions, good yield | Requires halogenated precursor |
Chemical Reactions Analysis
Decarbonylative Coupling with Palladium Catalysts
This reaction enables the synthesis of dibenzofuran derivatives through intramolecular C–H arylation.
Reaction Conditions :
-
Catalyst : Pd(OAc)₂ with dcype/dcypt ligands
-
Base : K₂CO₃
-
Solvent : Toluene
Example :
Methyl 2-phenoxybenzoate undergoes cyclization to form dibenzofuran via a Pd-mediated mechanism involving oxidative addition, C–H activation, and reductive elimination.
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| This compound | Dibenzofuran | 44–89 | Pd(OAc)₂, dcype, K₂CO₃ |
Methylation with Dimethylaluminum Chloride
The methyl ester group can participate in methylation reactions under controlled conditions.
Reaction Conditions :
-
Reagent : Me₂AlCl
-
Catalyst : Ni(cod)₂ with dcype/dppp ligands
-
Solvent : 1,4-Dioxane/hexane
Yield : Moderate (exact yields unspecified)
Mechanism :
-
Oxidative addition of the ester to Ni(0).
-
Transmetalation with Me₂AlCl.
-
Reductive elimination to yield methylated products.
Oxidation to Hydroxyphenoxy Derivatives
PhIO-mediated oxidation converts 2-aryloxybenzamides to 2-(4-hydroxyphenoxy)benzamide derivatives.
Reaction Conditions :
-
Oxidant : PhIO (2 equiv)
-
Solvent : Trifluoroacetic acid (TFA)
-
Temperature : Room temperature
Yield : High (specific data not provided)
Applications :
-
Key step in synthesizing bioactive compounds with antibacterial/antitumor properties.
Hydrazide Formation
This compound reacts with hydrazine hydrate to form 2-phenoxybenzohydrazide, a precursor for anticonvulsant agents.
Conditions :
Ullmann Coupling
Used in synthesizing this compound from methyl 2-iodobenzoate and phenol derivatives.
Conditions :
Comparative Reaction Data
| Reaction Type | Key Reagents/Catalysts | Yield (%) | Notable Products |
|---|---|---|---|
| Esterification | H₂SO₄, MeOH | 83–96 | This compound |
| Decarbonylative Coupling | Pd(OAc)₂, dcype | 44–89 | Dibenzofuran |
| Aryne Coupling | CsF, o-TMS phenyl triflate | 80 | Xanthone |
| Hydrazide Formation | NH₂NH₂·H₂O | 82 | 2-Phenoxybenzohydrazide |
Mechanistic Insights
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Methyl 2-phenoxybenzoate is primarily utilized as an intermediate in the synthesis of various organic compounds. It serves as a precursor for creating derivatives with significant biological activities, particularly in medicinal chemistry. The compound can be synthesized through the esterification of 2-phenoxybenzoic acid with methanol, often employing acid catalysts to facilitate the reaction under controlled conditions.
Table 1: Synthesis Methods of this compound
| Method | Description |
|---|---|
| Esterification | Reaction of 2-phenoxybenzoic acid with methanol using acid catalysts |
| Diazomethane Reaction | Utilizes (trimethylsilyl)diazomethane for synthesis |
Biological Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of derivatives synthesized from this compound. For instance, a series of flavone derivatives were synthesized and evaluated for their anticonvulsant activity using the Maximal Electroshock Seizure (MES) model. Some derivatives exhibited significant protective effects compared to standard drugs like phenytoin .
Case Study: Flavone Derivatives
In a study published in the Journal of Chemical and Pharmaceutical Research, researchers synthesized flavone hydrazones from this compound and assessed their anticonvulsant activity. The results indicated that certain compounds demonstrated enhanced efficacy against seizures, suggesting potential therapeutic applications for treating epilepsy and related disorders .
Pharmaceutical Development
Precursor for Drug Synthesis
This compound is also explored as a precursor for developing pharmaceutical compounds with various therapeutic effects. Its derivatives have shown promise in inhibiting specific enzymes and receptors involved in disease processes, making it a valuable compound in drug discovery .
Table 2: Biological Activities of this compound Derivatives
| Derivative Type | Biological Activity |
|---|---|
| Hydrazones | Anticonvulsant |
| Chalcones | Anticonvulsant |
| Benzamide Derivatives | Potential therapeutic effects for diabetes and obesity |
Industrial Applications
Production of Specialty Chemicals
In addition to its applications in research and pharmaceuticals, this compound is utilized in the industrial sector for producing specialty chemicals and materials. Its role as a building block in synthesizing polymers and dyes further underscores its versatility.
Mechanism of Action
The mechanism of action of methyl 2-phenoxybenzoate involves its interaction with various molecular targets. It can act as a precursor to biologically active compounds that interact with specific enzymes and receptors in the body. The exact pathways and molecular targets depend on the specific derivative being studied .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The phenoxy group in this compound enhances π-π stacking interactions, making it suitable for bioactive molecule synthesis . In contrast, the methoxy group in ethyl 2-methoxybenzoate reduces steric hindrance, favoring solubility in ethanol and food applications .
- Molecular Weight: Bulkier substituents (e.g., phenoxy) increase molecular weight, impacting volatility and bioavailability. For instance, methyl 2-formylbenzoate (164.16 g/mol) has a boiling point of 88°C, whereas this compound’s higher weight likely increases its thermal stability .
Biological Activity
Methyl 2-phenoxybenzoate is an organic compound with the molecular formula . It serves as a significant intermediate in the synthesis of various derivatives that exhibit notable biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
1. Pharmacological Properties
This compound has been studied for various pharmacological activities:
- Analgesic Activity : It is utilized in the preparation of hydrazides and hydrazones, which have demonstrated analgesic properties. These derivatives are synthesized to enhance therapeutic efficacy against pain.
- Anticonvulsant Activity : Research has shown that derivatives of this compound exhibit anticonvulsant effects. A study synthesized chalcone-derived hydrazides from this compound and evaluated their activity using the Maximal Electroshock Seizure (MES) model. Some compounds displayed significant protective effects compared to the standard drug phenytoin .
2. Synthesis Methods
This compound can be synthesized through various methods:
- Esterification : The most common method involves the esterification of 2-phenoxybenzoic acid with methanol in the presence of an acid catalyst. This reaction typically occurs at room temperature under an inert atmosphere to ensure high yield and purity.
- Alternative Synthetic Routes : Other methods include using (trimethylsilyl)diazomethane in conjunction with 2-phenoxybenzoic acid, showcasing the compound's versatility as a synthetic intermediate.
3.1 Anticonvulsant Activity Study
A notable study evaluated a series of hydrazide derivatives synthesized from this compound for their anticonvulsant activity:
- Methodology : The compounds were tested on male Wistar rats using the MES model, where seizures were induced electrically. The test compounds were administered intraperitoneally at different doses (30 mg/kg), and their efficacy was compared to phenytoin .
- Results : The study found varying degrees of anticonvulsant activity among the synthesized compounds. For instance, some derivatives showed up to 70% protection against seizures, indicating potential for further development as anticonvulsants .
| Compound | % Protection | ED50 (mg/kg) | Remarks |
|---|---|---|---|
| Compound A | 65% | 40.96 | Significant activity |
| Compound B | 70% | 30.00 | Comparable to phenytoin |
| Compound C | 50% | 50.00 | Moderate activity |
3.2 In-Silico Studies
In-silico studies were conducted to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the synthesized derivatives:
- Findings : Most compounds demonstrated favorable ADME profiles, with low predicted neurotoxicity, suggesting that they could be viable candidates for further pharmacological development .
4. Conclusion
This compound is a valuable compound in medicinal chemistry, particularly for its potential analgesic and anticonvulsant activities. Its derivatives have shown promising results in various studies, highlighting their therapeutic potential. Further research is warranted to explore these compounds' full capabilities and optimize their pharmacological properties.
Q & A
Q. What are the common synthetic routes for Methyl 2-phenoxybenzoate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of 2-phenoxybenzoic acid using methanol under acidic catalysis. Optimization involves controlling reaction temperature (typically 60–80°C), stoichiometric ratios (excess methanol to drive equilibrium), and catalyst selection (e.g., sulfuric acid or p-toluenesulfonic acid). Post-synthesis purification often employs recrystallization or column chromatography to isolate high-purity product . For derivatives like methyl 2-bromo-5-methoxybenzoate, bromination steps may precede esterification, requiring inert atmospheres and controlled reagent addition to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Fourier-transform infrared (FTIR) spectroscopy identifies ester carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and aromatic C-O-C vibrations near 1250 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation: the methyl ester group appears as a singlet at ~3.8–4.0 ppm (¹H NMR), while aromatic protons show splitting patterns reflecting substitution patterns (e.g., para vs. ortho coupling). Mass spectrometry (MS) confirms molecular ion peaks (e.g., m/z 242 for C₁₄H₁₂O₃) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design experiments to investigate the biological activity of this compound in modulating cellular processes?
To study biological effects, use in vitro models (e.g., murine AtT-20 corticotroph cells) to assess dose-dependent modulation of signaling pathways. For example, highlights that structurally related esters influence ACTH secretion via ion channel interactions. Experimental design should include:
- Control groups : Baseline activity without the compound.
- Concentration gradients : Test 1–100 µM ranges to establish EC₅₀/IC₅₀ values.
- Mechanistic probes : Co-administer receptor antagonists (e.g., NMDA or μ-opioid receptor blockers) to isolate pathways.
- Validation : Use ELISA or Western blotting to quantify downstream biomarkers (e.g., phosphorylated kinases) .
Q. What methodologies are recommended for resolving contradictions in spectroscopic data when analyzing this compound derivatives?
Contradictions in spectral data (e.g., unexpected peaks or shifts) may arise from impurities, tautomerism, or solvent effects. Address these by:
- Multi-technique validation : Cross-check FTIR, NMR, and MS data to confirm assignments.
- Computational modeling : Use density functional theory (DFT) to simulate vibrational frequencies or NMR chemical shifts, as done for methyl 2-bromo-5-methoxybenzoate derivatives .
- Batch comparison : Analyze multiple synthetic batches to identify consistent vs. anomalous features.
- Statistical imputation : Apply methods like multiple imputation (for missing data) to reduce bias in datasets .
Q. How can researchers evaluate the stability of this compound under varying experimental conditions?
Stability studies should assess:
- Thermal degradation : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Hydrolytic stability : Incubate in buffers (pH 4–9) at 37°C and monitor ester hydrolysis via HPLC.
- Light sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS.
- Long-term storage : Store at –20°C in desiccated, amber vials to prevent moisture/light-induced degradation, as recommended for similar esters .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
